molecular formula C11H20Cl2N2O2 B025130 (2,2-Diethoxy-2-pyridin-1-ium-3-ylethyl)azanium;dichloride CAS No. 107445-24-9

(2,2-Diethoxy-2-pyridin-1-ium-3-ylethyl)azanium;dichloride

Cat. No. B025130
M. Wt: 283.19 g/mol
InChI Key: FKETXLJBXGPTOY-UHFFFAOYSA-N
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Description

“(2,2-Diethoxy-2-pyridin-1-ium-3-ylethyl)azanium;dichloride” is a chemical compound with the molecular formula C11H20Cl2N2O21. It is offered by various chemical suppliers21.



Synthesis Analysis

The specific synthesis process for “(2,2-Diethoxy-2-pyridin-1-ium-3-ylethyl)azanium;dichloride” is not readily available in the search results. However, there are related studies on the synthesis of pyridin-2-yl compounds34. For instance, a catalyst-free synthesis of N-pyridin-2-yl carbamates utilizes easily accessible N-hetaryl ureas and alcohols4.



Molecular Structure Analysis

The InChI string for this compound is InChI=1S/C11H18N2O2.2ClH/c1-3-14-11(9-12,15-4-2)10-6-5-7-13-8-10;;/h5-8H,3-4,9,12H2,1-2H3;2*1H1. This provides a standardized way to represent the compound’s molecular structure.



Chemical Reactions Analysis

Specific chemical reactions involving “(2,2-Diethoxy-2-pyridin-1-ium-3-ylethyl)azanium;dichloride” are not found in the search results. However, related pyridin-2-yl compounds have been synthesized using various chemical reactions4.



Physical And Chemical Properties Analysis

The molecular weight of “(2,2-Diethoxy-2-pyridin-1-ium-3-ylethyl)azanium;dichloride” is 283.19 g/mol1. Other specific physical and chemical properties are not readily available in the search results.


Safety And Hazards

Specific safety and hazard information for this compound is not readily available in the search results. It’s always important to handle all chemical compounds with appropriate safety measures.


Future Directions

properties

IUPAC Name

(2,2-diethoxy-2-pyridin-1-ium-3-ylethyl)azanium;dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2.2ClH/c1-3-14-11(9-12,15-4-2)10-6-5-7-13-8-10;;/h5-8H,3-4,9,12H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKETXLJBXGPTOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C[NH3+])(C1=C[NH+]=CC=C1)OCC.[Cl-].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,2-Diethoxy-2-pyridin-1-ium-3-ylethyl)azanium;dichloride

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